3-Bromo-5-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a bromine atom and a 2,2,2-trifluoroethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 5-(2,2,2-trifluoroethyl)pyridine. One common method is the reaction of 5-(2,2,2-trifluoroethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a 2,2,2-trifluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications compared to similar compounds.
Biological Activity
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The presence of bromine and trifluoroethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C7H5BrF3N
- CAS Number : 1375303-72-2
- Molecular Weight : 227.02 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoroethyl group is known to influence the electronic properties of the compound, enhancing its affinity for certain receptors and enzymes. This can lead to modulation of biochemical pathways, particularly in cancer and neurodegenerative diseases.
Anticancer Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against cancer cells. For instance, studies have shown that similar pyridine derivatives can inhibit key enzymes involved in tumor progression:
- Inhibition of Kinases : Certain derivatives have demonstrated the ability to inhibit kinases associated with cancer cell proliferation.
- Apoptosis Induction : Compounds like this compound may induce apoptosis in cancer cells through mitochondrial pathways.
Neuropharmacological Effects
Fluorinated compounds are often explored for their neuropharmacological potential. The structural modifications conferred by the trifluoroethyl group may enhance blood-brain barrier penetration, making these compounds suitable candidates for treating neurological disorders.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of various pyridine derivatives, including this compound, on human cancer cell lines. Results indicated significant cytotoxicity compared to non-fluorinated analogs.
- Findings :
- IC50 values were substantially lower for fluorinated compounds.
- Enhanced apoptosis was observed via flow cytometry analysis.
-
Neuropharmacology Research :
- Another study focused on the neuroprotective effects of trifluoromethylated pyridines in models of neurodegeneration.
- Results :
- The compound showed promise in reducing oxidative stress markers.
- Behavioral tests indicated improved cognitive function in treated models.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Anticancer, Neuroprotective | 10 |
3-Bromo-5-fluoropyridine | Structure | Anticancer | 15 |
4-Trifluoromethylpyridine | Structure | Antimicrobial | 20 |
Properties
Molecular Formula |
C7H5BrF3N |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-1-5(3-12-4-6)2-7(9,10)11/h1,3-4H,2H2 |
InChI Key |
KRXSLYRUQRHQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(F)(F)F |
Origin of Product |
United States |
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